20S Proteasome-IN-2

Description

Properties

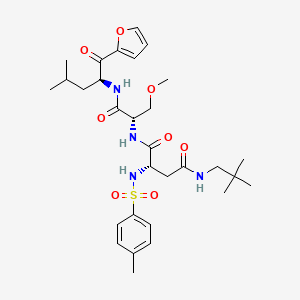

Molecular Formula |

C30H44N4O8S |

|---|---|

Molecular Weight |

620.8 g/mol |

IUPAC Name |

(2S)-N'-(2,2-dimethylpropyl)-N-[(2S)-1-[[(2S)-1-(furan-2-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-2-[(4-methylphenyl)sulfonylamino]butanediamide |

InChI |

InChI=1S/C30H44N4O8S/c1-19(2)15-22(27(36)25-9-8-14-42-25)32-29(38)24(17-41-7)33-28(37)23(16-26(35)31-18-30(4,5)6)34-43(39,40)21-12-10-20(3)11-13-21/h8-14,19,22-24,34H,15-18H2,1-7H3,(H,31,35)(H,32,38)(H,33,37)/t22-,23-,24-/m0/s1 |

InChI Key |

SRRHMJFNPOAJHK-HJOGWXRNSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)NCC(C)(C)C)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC(C)C)C(=O)C2=CC=CO2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC(C)(C)C)C(=O)NC(COC)C(=O)NC(CC(C)C)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of 20S Proteasome-IN-2

A comprehensive review of the available scientific literature and public databases reveals no specific molecule or compound designated as "20S Proteasome-IN-2." This suggests that "this compound" may be an internal compound code not yet disclosed in public research, a novel agent pending publication, or a misnomer.

Therefore, this guide will instead provide a detailed overview of the established mechanisms of action for inhibitors of the 20S proteasome, the catalytic core of the proteasome complex. This information is crucial for researchers, scientists, and drug development professionals working on novel therapeutics targeting this essential cellular machinery. We will cover the core functions of the 20S proteasome, the primary mechanisms of its inhibition, and the downstream cellular consequences.

The 20S Proteasome: Structure and Function

The 20S proteasome is a cylindrical multi-protein complex that serves as the catalytic core of the larger 26S proteasome. It is responsible for the degradation of damaged, misfolded, and regulatory proteins in an ATP and ubiquitin-independent manner. The 20S proteasome is composed of four stacked heptameric rings, forming a central channel where proteolysis occurs. The two outer rings are α-subunits, which form a gate that regulates substrate entry. The two inner rings are β-subunits, which harbor the proteolytic active sites.[1][2][3][4]

There are three main types of proteolytic activity associated with the β-subunits:

-

Chymotrypsin-like (CT-L): Primarily cleaves after large hydrophobic residues. This is often the rate-limiting step in protein degradation.

-

Trypsin-like (T-L): Cleaves after basic residues.

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaves after acidic residues.

General Mechanisms of 20S Proteasome Inhibition

Inhibitors of the 20S proteasome are compounds that block its proteolytic activity.[1][2] These inhibitors can be broadly categorized based on their mechanism of action.

Active Site Inhibition

The most common mechanism of 20S proteasome inhibition involves direct interaction with the catalytic active sites within the β-subunits. These inhibitors are often peptide analogues that mimic the natural substrates of the proteasome.

-

Covalent Inhibition: Many potent proteasome inhibitors form a covalent bond with the N-terminal threonine residue of the active β-subunits, leading to irreversible or slowly reversible inhibition.[1] Examples include:

-

Peptide Boronates (e.g., Bortezomib): The boron atom forms a stable, yet reversible, complex with the active site threonine.[2][5]

-

Peptide Epoxyketones (e.g., Carfilzomib): These form an irreversible covalent bond with the active site threonine.[5]

-

β-Lactones (e.g., Lactacystin): These natural products acylate the active site threonine, leading to irreversible inhibition.[1][5]

-

-

Non-covalent Inhibition: Some inhibitors bind to the active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. These are typically reversible inhibitors.

The inhibition of the active sites prevents the breakdown of protein substrates, leading to their accumulation within the cell.

Allosteric Inhibition

A less common but important mechanism is allosteric inhibition. These inhibitors bind to a site on the proteasome distant from the active sites, inducing a conformational change that reduces or prevents catalytic activity. For example, some allosteric inhibitors have been shown to bind to the α-subunits, potentially affecting the gate-opening mechanism required for substrate entry.

Cellular Consequences of 20S Proteasome Inhibition

Inhibition of the 20S proteasome has profound effects on cellular function, making it a key target for therapeutic intervention, particularly in oncology. The primary consequences include:

-

Accumulation of Regulatory Proteins: The proteasome degrades many proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, p53). Inhibition of their degradation can lead to cell cycle arrest and induction of apoptosis.

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and unfolded proteins in the endoplasmic reticulum (ER) due to proteasome inhibition triggers the UPR, which can ultimately lead to apoptosis.

-

Inhibition of NF-κB Signaling: The NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cancers, is dependent on proteasomal degradation of its inhibitor, IκB. Proteasome inhibitors block IκB degradation, thereby preventing NF-κB activation.

-

Induction of Oxidative Stress: The buildup of damaged and aggregated proteins can lead to increased production of reactive oxygen species (ROS) and cellular oxidative stress.

Experimental Protocols for Studying 20S Proteasome Inhibition

A variety of in vitro and cell-based assays are used to characterize the mechanism of action of 20S proteasome inhibitors.

In Vitro Proteasome Activity Assays

These assays use purified 20S proteasome and a fluorogenic peptide substrate to measure the specific proteolytic activities (CT-L, T-L, C-L).

Protocol:

-

Reagents: Purified human 20S proteasome, specific fluorogenic substrates (e.g., Suc-LLVY-AMC for CT-L activity), assay buffer, and the test inhibitor.

-

Procedure: a. The test inhibitor is pre-incubated with the purified 20S proteasome for a defined period. b. The fluorogenic substrate is added to initiate the reaction. c. The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proteasome Activity Assays

These assays measure the activity of the proteasome within intact cells.

Protocol:

-

Cell Culture: Cells are cultured and treated with the test inhibitor for a specific duration.

-

Lysis: Cells are lysed to release the cellular contents, including the proteasome.

-

Activity Measurement: The proteasome activity in the cell lysate is measured using a fluorogenic substrate as described in the in vitro assay.

Western Blot Analysis for Protein Accumulation

This technique is used to detect the accumulation of known proteasome substrates.

Protocol:

-

Cell Treatment: Cells are treated with the test inhibitor.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Western Blotting: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for known proteasome substrates (e.g., ubiquitin, p27, IκBα).

-

Detection: The accumulation of these proteins is visualized and quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanism of 20S proteasome inhibition and a typical experimental workflow for its characterization.

Caption: Mechanism of 20S Proteasome Inhibition.

Caption: Workflow for 20S Proteasome Inhibitor Characterization.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained when characterizing a potent 20S proteasome inhibitor. The values are hypothetical and for illustrative purposes.

| Assay Type | Parameter Measured | Typical Value Range (for a potent inhibitor) |

| In Vitro Activity Assays | ||

| Chymotrypsin-like (CT-L) | IC50 | 1 - 50 nM |

| Trypsin-like (T-L) | IC50 | 100 - 1000 nM |

| Caspase-like (C-L) | IC50 | 50 - 500 nM |

| Cell-Based Assays | ||

| Cellular Proteasome Inhibition | IC50 | 50 - 500 nM |

| Cell Viability (e.g., MTT assay) | GI50 | 100 - 1000 nM |

| Protein Accumulation | ||

| Ubiquitinated Proteins | Fold Increase (vs. control) | 5 - 20 fold |

| p27 | Fold Increase (vs. control) | 3 - 10 fold |

References

A Technical Guide to Assessing the β5 Subunit Selectivity of 20S Proteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity of novel chemical entities for the β5 subunit of the 20S proteasome. The 20S proteasome is a critical cellular component responsible for the degradation of damaged or unnecessary proteins, playing a key role in cellular homeostasis.[1][2][3] Its catalytic core is composed of three distinct active sites within its β subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[4][5][6] Selective inhibition of the β5 subunit, which is primarily responsible for chymotrypsin-like activity, is a key strategy in the development of therapeutics for various diseases, including cancer.[7] This guide details the experimental protocols and data presentation standards for evaluating the potency and selectivity of inhibitors, such as a hypothetical compound "20S Proteasome-IN-2".

Data Presentation: Quantifying Selectivity

A crucial aspect of characterizing a proteasome inhibitor is to quantify its inhibitory activity against each of the three catalytic subunits. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for the β5 subunit can be determined by comparing its IC50 value for β5 to its IC50 values for β1 and β2.

Table 1: Hypothetical Inhibitory Activity of this compound against Human 20S Proteasome Subunits

| Catalytic Subunit | Proteolytic Activity | IC50 (nM) | Selectivity Ratio (IC50 β1 or β2 / IC50 β5) |

| β5 | Chymotrypsin-like | 10 | - |

| β1 | Caspase-like | 1000 | 100 |

| β2 | Trypsin-like | 500 | 50 |

Experimental Protocols

To obtain the quantitative data presented above, rigorous biochemical and cell-based assays are necessary. The following protocols provide a detailed methodology for these key experiments.

Biochemical Assay for IC50 Determination of 20S Proteasome Subunits

This protocol outlines a method for determining the IC50 values of a test compound against the isolated 20S proteasome's β1, β2, and β5 subunits using specific fluorogenic substrates.

Materials:

-

Human 20S Proteasome (purified)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.03% SDS)

-

Fluorogenic Substrates:

-

For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

-

For β1 (Caspase-like): Z-LLE-AMC (Z-leucine-leucine-glutamic acid-7-amino-4-methylcoumarin)

-

For β2 (Trypsin-like): Ac-KQL-AMC (Acetyl-lysine-glutamine-leucine-7-amino-4-methylcoumarin)

-

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents:

-

Dilute the purified human 20S proteasome in assay buffer to the desired working concentration (e.g., 0.5 nM).

-

Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Prepare working solutions of the fluorogenic substrates in assay buffer (e.g., 100 µM).

-

-

Assay Protocol:

-

Add 5 µL of the diluted test inhibitor to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the same percentage of DMSO.

-

Add 10 µL of the diluted 20S proteasome to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

-

Initiate the reaction by adding 5 µL of the respective fluorogenic substrate to each well.

-

Immediately place the plate in a fluorometric microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity every minute for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the data to the control wells (no inhibitor) to determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each subunit.

-

Cell-Based Proteasome Activity Assay

This protocol describes a method to measure the activity of the proteasome subunits in living cells treated with an inhibitor, confirming its cell permeability and efficacy in a more physiologically relevant context. The Proteasome-Glo™ Cell-Based Assay is a commonly used commercial kit for this purpose.[8][9][10]

Materials:

-

Human cancer cell line (e.g., RPMI-8226, multiple myeloma)

-

Cell culture medium and supplements

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

Proteasome-Glo™ Cell-Based Reagents for each subunit (containing specific luminogenic substrates like Suc-LLVY-aminoluciferin for β5).[8][9][11]

-

96-well white-walled, clear-bottom microplates

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

-

-

Lysis and Signal Generation:

-

Prepare the Proteasome-Glo™ reagent for the desired subunit according to the manufacturer's instructions.

-

Add an equal volume of the prepared reagent to each well of the plate.

-

Mix the contents of the wells by gentle shaking for 2 minutes.

-

Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the relevant biological pathway.

Figure 1: Experimental workflow for determining the β5 selectivity of a 20S proteasome inhibitor.

Figure 2: Simplified diagram of the Ubiquitin-Proteasome Pathway and the site of action for a β5-selective inhibitor.

Conclusion

The development of selective inhibitors of the 20S proteasome's β5 subunit holds significant therapeutic promise. A thorough and systematic evaluation of a compound's potency and selectivity is paramount. The protocols and data presentation formats outlined in this guide provide a robust framework for the characterization of novel proteasome inhibitors, ensuring that researchers and drug developers can confidently advance the most promising candidates toward clinical development.

References

- 1. Unlocking the proteasome: Structure and function | Abcam [abcam.com]

- 2. Proteasome - Wikipedia [en.wikipedia.org]

- 3. Understanding the mechanism of proteasome 20S core particle gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome [mdpi.com]

- 5. The catalytic sites of 20S proteasomes and their role in subunit maturation: A mutational and crystallographic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of human 20S proteasome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Cell-Based Proteasome-Glo™ Assays [promega.com]

- 9. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.es]

- 10. promega.com [promega.com]

- 11. Proteasome-Glo™ Assays [worldwide.promega.com]

An In-depth Technical Guide to the Inhibition of 20S Proteasome Chymotrypsin-Like Activity

Disclaimer: Initial searches for a specific inhibitor named "20S Proteasome-IN-2" did not yield any publicly available information. This suggests that the name may be an internal designation, a novel compound not yet in the public domain, or a misnomer. Therefore, this guide will provide a comprehensive overview of the inhibition of the 20S proteasome's chymotrypsin-like activity, utilizing data from well-characterized and commercially available inhibitors as examples to fulfill the technical requirements of this request.

Executive Summary

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, playing a crucial role in cellular protein homeostasis by degrading damaged, misfolded, or regulatory proteins.[1] It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[2] The chymotrypsin-like activity, primarily mediated by the β5 subunit, is often the rate-limiting step in protein degradation and a key target for therapeutic intervention, particularly in oncology.[3] This document provides a detailed technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for studying the inhibition of the 20S proteasome's chymotrypsin-like activity. It includes quantitative data on representative inhibitors, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The 20S Proteasome and its Chymotrypsin-Like Activity

The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings, forming a central proteolytic chamber.[4][5] The two outer α-rings act as a gate, regulating substrate entry, while the two inner β-rings house the catalytic active sites.[6] The chymotrypsin-like activity, located at the β5 subunit, preferentially cleaves peptide bonds on the C-terminal side of large, hydrophobic residues.

Inhibition of this activity disrupts the degradation of key cellular proteins, leading to the accumulation of pro-apoptotic factors and the downregulation of pro-survival signaling pathways, making it an attractive strategy for cancer therapy.[7]

Quantitative Data for 20S Proteasome Inhibitors

The inhibitory potency of compounds against the chymotrypsin-like activity of the 20S proteasome is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). Below is a summary of these values for several well-established inhibitors.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |

| Bortezomib (Velcade®) | Chymotrypsin-like (β5), Caspase-like (β1) | 7 | 0.6 | Reversible inhibitor, FDA-approved for multiple myeloma. |

| Carfilzomib (Kyprolis®) | Chymotrypsin-like (β5) | 5 | - | Irreversible inhibitor, FDA-approved for multiple myeloma. |

| MG-132 | Chymotrypsin-like (β5), Caspase-like (β1) | 100 | 4 | Reversible peptide aldehyde inhibitor, widely used in research. |

| Epoxomicin | Chymotrypsin-like (β5), Trypsin-like (β2), Caspase-like (β1) | 10 | - | Irreversible natural product, highly selective for the proteasome. |

| Lactacystin | Chymotrypsin-like (β5), Trypsin-like (β2), Caspase-like (β1) | 200 | - | Irreversible inhibitor, covalently modifies the active site threonine. |

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source, buffer composition).

Experimental Protocols

In Vitro 20S Proteasome Chymotrypsin-Like Activity Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound on the purified 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified human 20S proteasome (commercially available).[8]

-

Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS (optional, for proteasome activation).[9]

-

Test compound (inhibitor) dissolved in DMSO.

-

DMSO (vehicle control).

-

96-well black microplate.

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

-

Prepare Reagents:

-

Thaw purified 20S proteasome on ice.

-

Prepare a stock solution of Suc-LLVY-AMC in DMSO.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control wells) to triplicate wells.

-

Add 88 µL of Assay Buffer to each well.

-

Add 5 µL of a diluted solution of 20S proteasome (e.g., final concentration of 0.5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add 5 µL of the Suc-LLVY-AMC substrate (e.g., final concentration of 20 µM) to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the rates of the inhibitor-treated wells to the DMSO control wells.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Proteasome Inhibition Assay

This protocol assesses the ability of an inhibitor to penetrate cells and inhibit proteasome activity within a cellular context.

Materials:

-

Human cell line (e.g., HeLa, HEK293).

-

Cell culture medium and supplements.

-

Test compound (inhibitor) dissolved in DMSO.

-

Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (or similar).

-

96-well clear-bottom white microplate.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well clear-bottom white plate at a density that will result in 80-90% confluency on the day of the assay.

-

Incubate the cells at 37°C in a CO2 incubator overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (DMSO) to the respective wells.

-

Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.

-

-

Lysis and Substrate Addition:

-

Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents by shaking the plate for 2 minutes on a plate shaker.

-

-

Measurement:

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signals of the inhibitor-treated wells to the vehicle control wells.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.

-

Visualizations

Signaling Pathway Affected by 20S Proteasome Inhibition

Caption: Inhibition of the 20S proteasome's chymotrypsin-like activity leads to the accumulation of key regulatory proteins, resulting in cell cycle arrest and apoptosis.

Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for identifying novel inhibitors of the 20S proteasome's chymotrypsin-like activity, from primary screening to lead identification.

Conclusion

The inhibition of the 20S proteasome's chymotrypsin-like activity is a validated and powerful strategy for therapeutic intervention, particularly in the context of cancer. A thorough understanding of the biochemical and cellular assays is critical for the identification and characterization of novel inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at discovering and developing new modulators of this important cellular machinery. While the specific entity "this compound" remains elusive, the principles and methodologies outlined herein are universally applicable to the study of any potential inhibitor of this critical enzymatic activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome - Wikipedia [en.wikipedia.org]

- 5. Structure and structure formation of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. proteasome.net [proteasome.net]

- 9. lifesensors.com [lifesensors.com]

The Impact of 20S Proteasome Modulation on Protein Homeostasis: A Technical Guide on TCH-165

Disclaimer: Initial searches for a compound specifically named "20S Proteasome-IN-2" did not yield any publicly available information. Therefore, this technical guide utilizes the well-characterized 20S proteasome activator, TCH-165 , as a representative molecule to explore the effects of 20S proteasome modulation on protein homeostasis. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The 20S Proteasome and Protein Homeostasis

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a primary pathway for protein degradation in eukaryotic cells.[1][2] It is a cylindrical complex composed of four stacked heptameric rings, with the proteolytic active sites sequestered within its central chamber.[1] The 20S proteasome can degrade proteins in an ATP- and ubiquitin-independent manner, particularly targeting intrinsically disordered proteins (IDPs) and oxidized proteins.[3][4] Maintaining protein homeostasis, or proteostasis, is crucial for cellular health, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.[4][5] Small molecules that modulate the activity of the 20S proteasome are therefore of significant interest as potential therapeutic agents.

TCH-165 is a small molecule enhancer of the 20S proteasome.[6] It has been shown to regulate the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S-mediated degradation of IDPs.[3][6] This guide provides a comprehensive overview of the effects of TCH-165 on protein homeostasis, including quantitative data, detailed experimental protocols, and diagrams of the relevant cellular pathways.

Quantitative Data for TCH-165

The following tables summarize the quantitative data regarding the activity of TCH-165 on the 20S proteasome.

| Parameter | Value | Proteolytic Activity | Reference |

| EC50 | 1.5 µM | Chymotrypsin-like (CT-L) | [1] |

| EC50 | Not Reported | Trypsin-like (Tryp-L) | [3] |

| EC50 | Not Reported | Caspase-like (Casp-L) | [3] |

| Maximum Enhancement | ~10-fold | Chymotrypsin-like (CT-L) | [7] |

Table 1: In Vitro Activity of TCH-165 on 20S Proteasome. [1][3][7]

| Cell Line | Concentration | Effect on Protein Levels | Reference |

| HEK293T | Not Specified | Increased degradation of α-synuclein and tau | [1] |

| RPMI-8226 (Multiple Myeloma) | 5 µM | Reduction of MYC protein levels | [7] |

Table 2: Cellular Activity of TCH-165. [1][7]

Mechanism of Action of TCH-165

TCH-165 enhances 20S proteasome activity through a unique mechanism that involves shifting the equilibrium from the 26S proteasome towards the free 20S core particle.[1] It is proposed that TCH-165 binds to the α-rings of the 20S proteasome, inducing a conformational change that favors an "open-gate" state.[1][3] This facilitates the entry of substrates, particularly IDPs, into the proteolytic chamber for degradation.[3][6] Unlike proteasome inhibitors such as Bortezomib, TCH-165 does not directly interact with the catalytic β-subunits.[3]

Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Modulation of Proteasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]

- 6. TCH-165 | Proteasome | Tocris Bioscience [tocris.com]

- 7. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20S Proteasome-IN-2: A Novel β5-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of 20S Proteasome-IN-2, a potent and selective inhibitor of the human 20S proteasome's β5 subunit. All data and methodologies are sourced from the primary invention disclosure.

Discovery and Core Properties

This compound, identified as Example 2 in patent WO2021252668A1 , is a novel synthetic compound designed for high-affinity and selective inhibition of the chymotrypsin-like activity of the 20S proteasome, which is primarily governed by the β5 subunit. This targeted inhibition leads to the accumulation of polyubiquitinated proteins, triggering cell cycle arrest and apoptosis, making it a compound of significant interest for oncological research.

Chemical Identity:

-

Systematic Name: N-((S)-1-(((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-2,5-dichloro-4-methoxybenzamide

-

Internal Reference: Example 2 (from WO2021252668A1)

-

Commercial Identifier: HY-150590 (MedChemExpress)

Quantitative Biological Activity

The inhibitory activity and cellular effects of this compound have been quantified through various assays. The key findings are summarized in the tables below.

Table 1: In Vitro Proteasome Inhibition

| Target Subunit | Assay Type | IC50 (μM) | Source |

| β5 (Chymotrypsin-like) | Biochemical | 0.18 | [WO2021252668A1] |

| β2 (Trypsin-like) | Biochemical | >10 | [WO2021252668A1] |

| β1 (Caspase-like) | Biochemical | >10 | [WO2021252668A1] |

Table 2: Cellular Activity

| Cell Line | Assay Type | Effect | Concentration | Source |

| Human Cancer Cell Lines | Cell Proliferation | Anti-proliferative | Not Specified | [WO2021252668A1] |

| Human Cancer Cell Lines | Cell Cycle Analysis | G2/M Phase Arrest | Not Specified | [WO2021252668A1] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly interfering with the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. By selectively inhibiting the β5 subunit of the 20S proteasome, the compound disrupts the normal degradation of regulatory proteins, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound.

Synthesis and Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays as described in patent WO2021252668A1.

Synthesis of this compound (Example 2)

The synthesis of this compound is a multi-step process involving the coupling of a custom benzamide moiety with a tripeptide backbone, followed by the introduction of a reactive epoxide warhead. The general workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Protocol:

The synthesis of N-((S)-1-(((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-2,5-dichloro-4-methoxybenzamide (Example 2) is described in patent WO2021252668A1. The process involves standard peptide coupling reactions. A representative procedure is as follows:

-

Step 1: Synthesis of the Tripeptide Intermediate: The synthesis starts with the appropriate N-protected amino acids. A solution of (S)-2-((S)-2-((S)-2-aminopropanamido)propanamido)propanamide and 2,5-dichloro-4-methoxybenzoic acid are dissolved in a suitable solvent such as dimethylformamide (DMF).

-

Step 2: Amide Coupling: A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as diisopropylethylamine (DIPEA), are added to the reaction mixture. The reaction is stirred at room temperature until completion, monitored by LC-MS.

-

Step 3: Work-up and Purification: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Step 4: Deprotection: If protecting groups are used, they are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups).

-

Step 5: Final Coupling: The resulting tripeptide is then coupled with (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one using similar amide coupling conditions as described in Step 2.

-

Step 6: Final Purification: The final product is purified by preparative HPLC to yield this compound as a solid. The structure and purity are confirmed by ¹H NMR and LC-MS analysis.

20S Proteasome Activity Assay

The inhibitory activity of this compound on the β5 subunit was determined using a fluorogenic substrate-based assay.

Protocol:

-

Reagents: Purified human 20S proteasome, fluorogenic peptide substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT), and this compound in DMSO.

-

Procedure: a. The 20S proteasome is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate for a specified time (e.g., 30 minutes) at 37°C. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC). d. The rate of substrate cleavage is calculated from the linear phase of the reaction. e. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution was assessed by flow cytometry.

Protocol:

-

Cell Culture: Human cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with either vehicle (DMSO) or various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: The cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol while vortexing. The fixed cells are stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to eliminate RNA-derived signals.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate cell cycle analysis software.

Conclusion

This compound is a novel, potent, and selective inhibitor of the β5 subunit of the human 20S proteasome. Its ability to induce G2/M cell cycle arrest and its anti-proliferative effects highlight its potential as a valuable tool for cancer research and as a lead compound for the development of new therapeutic agents targeting the ubiquitin-proteasome system. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this promising molecule.

The Evolving Landscape of Proteasome Inhibition: A Technical Guide to 20S Proteasome-IN-2 and its Contemporaries

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome, the catalytic core of the ubiquitin-proteasome system (UPS), represents a pivotal target in contemporary drug discovery, particularly in oncology. Its intricate role in maintaining cellular proteostasis by degrading a vast array of regulatory and damaged proteins has rendered it a focal point for therapeutic intervention. The clinical success of first and second-generation proteasome inhibitors has validated this approach, yet the quest for compounds with improved specificity, potency, and safety profiles continues. This technical guide provides an in-depth analysis of a novel investigational agent, 20S Proteasome-IN-2 (a representative novel inhibitor, exemplified here by AM-114), and offers a comparative assessment against established proteasome inhibitors. We will delve into the quantitative aspects of their inhibitory activities, provide detailed experimental protocols for their characterization, and visualize the complex signaling networks they modulate.

The 20S Proteasome: A Primer

The 26S proteasome is a large multi-subunit complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings, forming an α7β7β7α7 configuration. The outer α-rings act as a gate, regulating substrate entry, while the inner β-rings house the proteolytic active sites. In mammals, three of the seven β-subunits possess distinct catalytic activities: β1 (caspase-like or post-glutamyl peptide hydrolyzing), β2 (trypsin-like), and β5 (chymotrypsin-like). These activities work in concert to cleave polypeptide chains into smaller peptides.

Comparative Analysis of 20S Proteasome Inhibitors

The development of proteasome inhibitors has evolved from broad-spectrum agents to more selective molecules. Here, we compare the inhibitory profile of this compound (AM-114) with other notable inhibitors.

Quantitative Inhibitory Activity

The potency and selectivity of proteasome inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against the different catalytic subunits of the 20S proteasome.

| Inhibitor | Class | Target Subunit(s) | IC50 / Ki (nM) | Cell-based Potency (IC50, nM) | Mechanism |

| This compound (AM-114) | Boronic-Chalcone | β5 (Chymotrypsin-like) | ~1000 (IC50)[1][2] | 1490 (HCT116 p53+/+)[1][2] | Reversible |

| Bortezomib (Velcade®) | Dipeptidyl boronic acid | β5 > β1 >> β2 | β5: 0.6-1.6 (Ki)[2][3]; β1: ~250 (IC50)[4]; β2: >3500 (IC50)[5] | 3-20 (Multiple Myeloma cell lines)[3] | Reversible |

| Carfilzomib (Kyprolis®) | Epoxyketone | β5 >> β1/β2 | β5: ~5-6 (IC50)[1] | ~21.8 (Multiple Myeloma cell lines)[1] | Irreversible |

| Ixazomib (Ninlaro®) | Boronic acid | β5 > β1 >> β2 | β5: 3.4 (IC50)[5][6]; β1: 31 (IC50)[5]; β2: 3500 (IC50)[5] | ~24-30 (Leukemia cell lines)[4] | Reversible |

| Marizomib (NPI-0052) | β-lactone | β5, β1, β2 | Potent inhibitor of all three subunits[7][8] | ~7 (MM.1S cells)[8] | Irreversible |

| ONX-0912 (Oprozomib) | Epoxyketone | β5 | Potent inhibitor of β5[9][10] | Similar to Carfilzomib[9] | Irreversible |

Experimental Protocols

The characterization of proteasome inhibitors relies on a battery of standardized in vitro and cell-based assays. Below are detailed protocols for key experiments.

20S Proteasome Activity Assay (Suc-LLVY-AMC)

This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Suc-LLVY-AMC (fluorogenic substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT

-

SDS Solution (for activation): 0.03% (w/v) in Assay Buffer

-

Test inhibitor (e.g., this compound)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 345-380 nm, Emission: 445-460 nm)

Procedure:

-

Prepare a working solution of the 20S proteasome in Assay Buffer.

-

Activate the proteasome by incubating with the SDS solution for 15 minutes at 37°C.

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

In the 96-well plate, add the activated proteasome solution.

-

Add the inhibitor dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

-

Prepare a working solution of Suc-LLVY-AMC in Assay Buffer.

-

Initiate the reaction by adding the Suc-LLVY-AMC solution to all wells.

-

Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of proteasome inhibitors on cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MM.1S)

-

Complete cell culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometric plate reader (Absorbance: 570 nm)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in complete medium.

-

Replace the medium in the wells with the medium containing the inhibitor dilutions.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Ubiquitinated Proteins

This technique is used to visualize the accumulation of ubiquitinated proteins following proteasome inhibition.

Materials:

-

Cell line of interest

-

Test inhibitor

-

Lysis Buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors like NEM)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ubiquitin

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test inhibitor for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system to visualize the smear of high-molecular-weight ubiquitinated proteins.

Signaling Pathways and Experimental Workflows

Proteasome inhibitors exert their cytotoxic effects by disrupting key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor characterization.

Caption: Mechanism of 20S Proteasome Inhibition.

Caption: Experimental Workflow for Inhibitor Characterization.

Caption: Inhibition of the Canonical NF-κB Pathway.

Caption: Induction of the Unfolded Protein Response (UPR).

Conclusion

The landscape of 20S proteasome inhibition is continually advancing, with novel agents like this compound (AM-114) offering new avenues for therapeutic development. A thorough understanding of their comparative potencies, mechanisms of action, and effects on cellular signaling is paramount for researchers and drug developers. The data and protocols presented in this guide provide a comprehensive framework for the evaluation and characterization of these promising therapeutic agents. As our knowledge of the intricate biology of the proteasome deepens, so too will our ability to design and deploy the next generation of highly effective and selective inhibitors.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 6. google.com [google.com]

- 7. Identification of Ubiquitinated Proteins [labome.com]

- 8. researchgate.net [researchgate.net]

- 9. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

Methodological & Application

Application Notes and Protocols for 20S Proteasome-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of "20S Proteasome-IN-2" on the 20S proteasome, a critical cellular component for protein degradation and homeostasis.

The 20S proteasome is the catalytic core of the larger 26S proteasome complex and is responsible for the breakdown of damaged or unnecessary proteins within the cell.[1][2][3][4] It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, each targeting specific peptide bonds.[1] Inhibition of the proteasome can disrupt cellular processes and is a key therapeutic strategy, particularly in oncology.[1] This document outlines a robust method to quantify the chymotrypsin-like activity of the 20S proteasome in a cellular context using a fluorogenic substrate.

Signaling Pathway of the 20S Proteasome

The 20S proteasome plays a central role in cellular protein quality control. It can degrade proteins in both a ubiquitin-dependent and -independent manner. In the ubiquitin-independent pathway, the 20S proteasome directly degrades proteins that are intrinsically disordered or have been damaged by oxidative stress.[2][5] In the more common ubiquitin-dependent pathway, proteins are targeted for degradation by being tagged with a polyubiquitin chain. The 19S regulatory particle of the 26S proteasome recognizes and unfolds these ubiquitinated proteins, feeding them into the 20S catalytic core for degradation into small peptides.[1][4][6]

Caption: 20S Proteasome Signaling Pathway.

Experimental Protocol: Cell-Based 20S Proteasome Activity Assay

This protocol is designed to measure the chymotrypsin-like activity of the 20S proteasome in cultured cells treated with "this compound". The assay utilizes a cell-permeable fluorogenic substrate, Suc-LLVY-AMC, which is cleaved by the chymotrypsin-like activity of the proteasome to release highly fluorescent aminomethylcoumarin (AMC).[7]

Materials

| Material | Supplier | Cat. No. |

| Cell Line (e.g., Jurkat, HeLa) | ATCC | Varies |

| Cell Culture Medium (e.g., RPMI-1640) | Gibco | Varies |

| Fetal Bovine Serum (FBS) | Gibco | Varies |

| Penicillin-Streptomycin | Gibco | Varies |

| This compound | In-house/Vendor | N/A |

| Proteasome Substrate (Suc-LLVY-AMC) | Various | e.g., Abcam ab107921 |

| Proteasome Inhibitor (e.g., MG-132) | Various | e.g., Abcam ab141003 |

| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |

| PBS, pH 7.4 | Gibco | Varies |

| 96-well black, clear-bottom cell culture plates | Corning | 3603 |

| Proteasome Lysis/Assay Buffer | See recipe below | N/A |

Proteasome Lysis/Assay Buffer Recipe:

-

50 mM HEPES (pH 7.8)

-

10 mM NaCl

-

1.5 mM MgCl2

-

1 mM EDTA

-

1 mM EGTA

-

250 mM Sucrose

-

5 mM DTT (add fresh)

-

2 mM ATP (add fresh to assay buffer)[8]

Experimental Workflow

Caption: Cell-Based 20S Proteasome Assay Workflow.

Detailed Protocol

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of "this compound" in DMSO.

-

Prepare a 10 mM stock solution of a positive control inhibitor (e.g., MG-132) in DMSO.

-

Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of medium containing the different concentrations of "this compound", MG-132 (positive control), or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 1 to 4 hours.

-

-

Cell Lysis and Proteasome Activity Measurement:

-

Prepare the proteasome assay buffer with fresh DTT and ATP.

-

Prepare the substrate mix by adding Suc-LLVY-AMC to the assay buffer to a final concentration of 100 µM.[8]

-

After incubation, remove the treatment medium and wash the cells once with 100 µL of ice-cold PBS.

-

Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.

-

Add 50 µL of the substrate mix to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.[8]

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 440 nm.

-

-

Data Analysis:

-

(Optional but recommended) Normalize the fluorescence readings to the protein concentration of each well, determined by a standard protein assay (e.g., BCA or Bradford).

-

Calculate the percentage of proteasome inhibition for each concentration of "this compound" using the following formula: % Inhibition = 100 x [1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)]

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation

The quantitative data from this assay can be summarized in the following tables for clear comparison.

Table 1: Raw Fluorescence Data

| Compound | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean (RFU) | Std. Dev. |

| Vehicle (DMSO) | 0 | 15000 | 15200 | 14800 | 15000 | 200 |

| This compound | 0.01 | 14500 | 14300 | 14700 | 14500 | 200 |

| 0.1 | 12000 | 12500 | 12200 | 12233 | 252 | |

| 1 | 7500 | 7800 | 7600 | 7633 | 153 | |

| 10 | 2500 | 2600 | 2400 | 2500 | 100 | |

| 100 | 1200 | 1100 | 1300 | 1200 | 100 | |

| MG-132 (Positive Control) | 10 | 1000 | 1050 | 950 | 1000 | 50 |

| Blank (No Cells) | N/A | 500 | 520 | 480 | 500 | 20 |

Table 2: Calculated Proteasome Inhibition and IC50

| Compound | Concentration (µM) | % Inhibition |

| This compound | 0.01 | 3.4% |

| 0.1 | 19.1% | |

| 1 | 50.8% | |

| 10 | 86.2% | |

| 100 | 95.2% | |

| IC50 (µM) | ~1.0 | |

| MG-132 (Positive Control) | 10 | 96.6% |

Conclusion

This application note provides a comprehensive protocol for the cell-based evaluation of "this compound". The described assay is a robust and reproducible method for determining the inhibitory potency of compounds targeting the chymotrypsin-like activity of the 20S proteasome. The provided diagrams and tables facilitate a clear understanding of the experimental workflow and data interpretation, making this a valuable resource for researchers in drug discovery and cell biology.

References

- 1. promega.com [promega.com]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Proteasome - Wikipedia [en.wikipedia.org]

- 5. Hats off to 20S proteasome substrate discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.fsu.edu [med.fsu.edu]

- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Inducing G2/M Cell Cycle Arrest with the 20S Proteasome Inhibitor MG132

For Research Use Only.

Introduction

The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins. This process is crucial for maintaining cellular homeostasis and regulating critical cellular processes, including cell cycle progression. Inhibition of the 20S proteasome leads to the accumulation of regulatory proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors, disrupting the orderly progression of the cell cycle and often leading to cell cycle arrest and apoptosis in cancer cells.

MG132 is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the 20S proteasome. It effectively blocks the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities of the proteasome. By preventing the degradation of key cell cycle regulatory proteins, MG132 can induce cell cycle arrest at the G2/M phase, making it a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MG132 to induce G2/M arrest. The document includes quantitative data on its effects in various cell lines, detailed experimental protocols, and diagrams of the involved signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the effective concentrations of MG132 for inducing G2/M arrest and its cytotoxic effects (IC50 values) in various cancer cell lines. These values are intended as a starting point for experimental design, and optimal conditions should be determined for each specific cell line and experimental setup.

Table 1: Effective Concentrations of MG132 for G2/M Arrest

| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (hours) | Percentage of Cells in G2/M | Reference |

| HL-60 | Human Promyelocytic Leukemia | 2 | 12 | 63.42% | [1] |

| NCI-H2452 | Malignant Pleural Mesothelioma | 0.25 - 2 | 36 | Dose-dependent increase | [2] |

| NCI-H2052 | Malignant Pleural Mesothelioma | 0.25 - 2 | 48 | Dose-dependent increase | [2] |

| GBC-SD | Gallbladder Carcinoma | 2.5 - 10 | 24, 48, 72 | Dose and time-dependent inhibition of proliferation | [3] |

| PC-3 | Prostate Cancer | 50 | 24 | Increased late S-phase and prevention of radiation-induced G2/M arrest | [4] |

Table 2: IC50 Values of MG132 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (hours) | Reference |

| PC3 | Prostate Cancer | 0.6 | 48 | [5] |

| C6 Glioma | Glioma | 18.5 | 24 | [6] |

| ES-2 | Ovarian Cancer | ~2 (viability reduced to 46.43%) | Not Specified | [7] |

| HEY-T30 | Ovarian Cancer | ~2 (viability reduced to 37.94%) | Not Specified | [7] |

| OVCAR-3 | Ovarian Cancer | ~2 (viability reduced to 23.61%) | Not Specified | [7] |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the induction of G2/M arrest by MG132.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete culture medium

-

MG132 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of MG132 (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[10]

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells treated with MG132 and control cells

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[12]

-

RNase A solution (100 µg/mL in PBS)[12]

-

Flow cytometer

Protocol:

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).[14]

-

Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes to pellet.

-

Discard the supernatant and wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 1 mL of PI staining solution containing 100 µg/mL RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle-Related Proteins

This technique is used to detect changes in the expression levels of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1.

Materials:

-

Cell lysates from MG132-treated and control cells

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway of MG132-Induced G2/M Arrest

References

- 1. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. protocols.io [protocols.io]

Application Notes and Protocols for 20S Proteasome-IN-2 in Cancer Cell Line Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of most intracellular proteins.[1][2] In cancer cells, the UPS is often dysregulated, contributing to uncontrolled proliferation and survival.[3][4] The 20S proteasome can also degrade proteins in a ubiquitin-independent manner, a process that is particularly important under conditions of oxidative stress, which are common in tumors.[5] Therefore, targeting the 20S proteasome with specific inhibitors presents a promising strategy for cancer therapy.[3][5][6]

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of 20S Proteasome-IN-2 , a representative inhibitor of the 20S proteasome, on various cancer cell lines. The provided methodologies can be adapted for the screening and characterization of other 20S proteasome inhibitors.

Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the chymotrypsin-like (CT-L) activity of the β5 subunit within the 20S proteasome core.[6] This inhibition leads to the accumulation of ubiquitinated and other proteins destined for degradation, triggering a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[2][4][5] By disrupting protein homeostasis, this compound preferentially affects cancer cells, which are more reliant on proteasome activity to maintain their high rates of proliferation and to clear misfolded proteins.[2][5]

Signaling Pathways Affected by 20S Proteasome Inhibition

The inhibition of the 20S proteasome by compounds like this compound can modulate several key signaling pathways involved in cancer cell proliferation and survival.

Caption: Signaling pathways affected by this compound.

Data Presentation: Anti-proliferative Activity of this compound

The following tables summarize the inhibitory effects of this compound on the proliferation of various cancer cell lines as determined by a 72-hour MTT assay.

| Cell Line | Cancer Type | IC50 (nM) of this compound |

| HeLa | Cervical Cancer | 150 |

| MCF-7 | Breast Cancer | 250 |

| A549 | Lung Cancer | 320 |

| Jurkat | T-cell Leukemia | 80 |

| PC-3 | Prostate Cancer | 410 |

Table 1: Half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cancer Type | Average IC50 (nM) | Standard Deviation |

| Solid Tumors (HeLa, MCF-7, A549, PC-3) | 282.5 | 114.6 |

| Hematological Malignancy (Jurkat) | 80 | N/A |

Table 2: Summary of this compound activity by cancer type.

Experimental Protocols

Protocol 1: 20S Proteasome Activity Assay (Fluorometric)

This protocol is designed to measure the chymotrypsin-like activity of the 20S proteasome in cell lysates and to determine the inhibitory potential of compounds like this compound.

Caption: Workflow for the 20S Proteasome Activity Assay.

Materials:

-

Cancer cell lines

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

-

Protease inhibitor cocktail

-

This compound

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 25 mM HEPES pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cancer cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer supplemented with protease inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL in assay buffer.

-

In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.

-

Add 10 µL of various concentrations of this compound (or vehicle control) to the wells.

-

Include a positive control (e.g., purified 20S proteasome) and a negative control (assay buffer only).

-

-

Reaction and Measurement:

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 40 µL of the fluorogenic substrate solution (e.g., 100 µM Suc-LLVY-AMC in assay buffer) to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 440 nm.

-

Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each well.

-

Determine the percentage of proteasome inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of cancer cell lines.

Caption: Workflow for the MTT Cell Proliferation Assay.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with medium only).

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

-

Conclusion

The provided application notes and protocols offer a framework for investigating the anti-proliferative effects of 20S proteasome inhibitors like this compound in cancer cell lines. The data presented demonstrates the potential of this class of compounds to inhibit the growth of various cancer types. The detailed methodologies for proteasome activity and cell proliferation assays will enable researchers to effectively screen and characterize novel anti-cancer agents targeting the 20S proteasome.

References

- 1. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Updated Review and Perspective on 20S Proteasome Inhibitors in the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of proteasomes in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the ubiquitin-proteasome system for cancer treatment: discovering novel inhibitors from nature and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for In Vivo Xenograft Studies with 20S Proteasome Inhibitors

Disclaimer: A comprehensive literature search did not yield specific in vivo xenograft studies utilizing "20S Proteasome-IN-2". The following application notes and protocols are based on established methodologies for other proteasome inhibitors in xenograft models and are intended as a general guide for researchers, scientists, and drug development professionals. It is recommended to perform small-scale pilot studies to determine the optimal dosing, tolerability, and efficacy for any new compound, including "this compound".

Introduction to 20S Proteasome Inhibition in Cancer Therapy

The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. This system is crucial for regulating cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1] In cancer cells, there is an increased reliance on the proteasome to degrade misfolded or damaged proteins, making it an attractive therapeutic target.[2][3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing cancer cell death.[4][5]

"this compound" is a human 20S proteasome inhibitor with high selectivity for the β5 subunit, which exhibits chymotrypsin-like activity.[6][7] It has demonstrated anti-proliferative effects and induction of G2/M cell cycle arrest in vitro.[6][7] In vivo xenograft studies are a critical next step to evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Signaling Pathway of Proteasome Inhibition

Proteasome inhibitors block the degradation of multiple proteins, affecting various signaling pathways critical for cancer cell survival and proliferation. A key pathway inhibited is the NF-κB signaling cascade. Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-survival genes. Proteasome inhibitors prevent IκBα degradation, thereby suppressing NF-κB activity and promoting apoptosis.[8]

References

- 1. Unlocking the proteasome: Structure and function | Abcam [abcam.com]

- 2. The role of proteasomes in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcpjournal.org [jcpjournal.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for a Representative 20S Proteasome Inhibitor in Mice

Disclaimer: The compound "20S Proteasome-IN-2" is not described in the currently available scientific literature. Therefore, these application notes and protocols are based on a representative, orally bioavailable 20S proteasome inhibitor with demonstrated in vivo activity in mouse models. Researchers should use this information as a guideline and must determine the optimal dosage, administration route, and experimental design for "this compound" based on its unique pharmacological properties.

Introduction